molecular formula C15H23N3O B11817144 2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11817144
M. Wt: 261.36 g/mol
InChI Key: KXXIJTWNAOPNCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with isobutylamine and pyridine-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and high purity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[2-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H23N3O/c1-12(2)10-17-15-13(6-5-8-16-15)14-7-3-4-9-18(14)11-19/h5-6,8,11-12,14H,3-4,7,9-10H2,1-2H3,(H,16,17)

InChI Key

KXXIJTWNAOPNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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